Cycloheptanone, 3-ethyl-, (3R)-
Description
Cycloheptanone, 3-ethyl-, (3R)- is a seven-membered cyclic ketone with an ethyl substituent at the 3-position and an (R)-configured stereocenter. Key characteristics inferred from similar compounds include:
- Molecular formula: Likely C₉H₁₆O (based on 2-ethylcycloheptanone, CAS 3183-41-3 ).
- Stereochemical influence: The (3R) configuration may affect chiral recognition in synthetic or biological systems, though direct evidence is unavailable.
- Reactivity: Cycloheptanone derivatives participate in condensation and cyclization reactions, as seen in the synthesis of pyridopyrimidines from 2-(arylmethylene)cycloheptanones .
Properties
CAS No. |
203312-05-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3R)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
UYVYAGKZXABQIC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CCCCC(=O)C1 |
Canonical SMILES |
CCC1CCCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization and Decarboxylation of Suberic Acid: Cycloheptanone can be synthesized from the calcium salt of dibasic suberic acid.
Reaction of Cyclohexanone with Sodium Ethoxide and Nitromethane: This method involves the reaction of cyclohexanone with sodium ethoxide and nitromethane to form the sodium salt of 1-(nitromethyl)cyclohexanol.
Ring Expansion of Cyclohexanone with Diazomethane: Cycloheptanone can also be prepared by the ring expansion of cyclohexanone using diazomethane as the methylene source.
Industrial Production Methods
Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide .
Chemical Reactions Analysis
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used in substitution reactions involving cycloheptanone.
Major Products
Pimelic Acid: Formed from the oxidative cleavage of cycloheptanone.
Cycloheptanol: Produced by the reduction of cycloheptanone.
Scientific Research Applications
Cycloheptanone, 3-ethyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential use in stereospecific enzymatic reactions involving microorganisms.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cycloheptanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Chain Length
Table 1: Key Properties of Cycloheptanone Derivatives
Key Observations :
- Ring size: Cycloheptanone derivatives exhibit lower biodegradability (e.g., strain HI-70 cannot degrade C₅–C₁₀ cyclic ketones ) compared to smaller rings like cyclopentanone.
Physicochemical and Thermodynamic Properties
- Boiling point: Cycloheptanone (179°C) serves as a baseline; ethyl substituents typically raise boiling points due to increased molecular weight and van der Waals interactions .
- Thermodynamics: Cycloheptanone has ΔfH° = -299.4 kJ·mol⁻¹ (liquid state) . Ethyl substitution may slightly alter this value due to added carbon bonds.
- Solubility: Like 3-methylcycloheptanone, the target compound is expected to be soluble in organic solvents but less so in water due to the hydrophobic ethyl group .
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